2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structural features, which include an ethoxypropyl group, a fluorophenyl group, and a dihydrochromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno-pyrrole core through cyclization reactions. Subsequent steps involve the introduction of the ethoxypropyl and fluorophenyl groups via substitution reactions. Common reagents used in these reactions include alkyl halides, fluorobenzenes, and various catalysts to facilitate the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: The ethoxypropyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: A similar compound used in organic photovoltaic cells.
Naphtho[2,3-c]thiophene-4,9-dione: Another related compound with applications in polymer solar cells.
Uniqueness
2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H20FNO4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3-ethoxypropyl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO4/c1-2-27-13-7-12-24-19(14-8-3-5-10-16(14)23)18-20(25)15-9-4-6-11-17(15)28-21(18)22(24)26/h3-6,8-11,19H,2,7,12-13H2,1H3 |
InChI Key |
PJJFUJCTHGTUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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